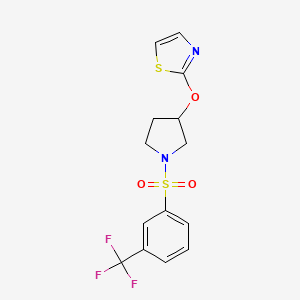
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Applications De Recherche Scientifique
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These derivatives leverage the unique physicochemical properties of the fluorine atom and the pyridine moiety to combat pests effectively .
Pharmaceuticals
Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are currently undergoing clinical trials. The combination of fluorine’s properties and the pyridine scaffold contributes to their biological activities. Expect novel applications of TFMP derivatives to emerge in the future .
Antiviral Candidates
In the realm of antiviral research, novel compounds based on the 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione scaffold have shown promise. These derivatives exhibit significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), making them potential candidates for combating viral infections .
Behavioral Studies
Interestingly, the compound N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide has been utilized in rodent studies to evaluate depressive-like behavior. Researchers often employ the Forced Swim Test (FST) to assess antidepressant effects, and this compound has been part of such investigations .
Propriétés
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S2/c15-14(16,17)10-2-1-3-12(8-10)24(20,21)19-6-4-11(9-19)22-13-18-5-7-23-13/h1-3,5,7-8,11H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLTKVKHZURME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

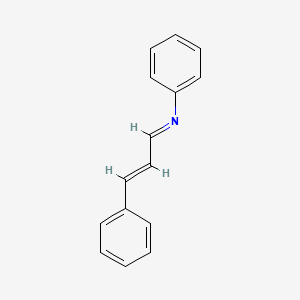
![2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2668662.png)
![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)
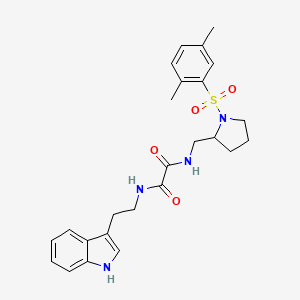
![2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2668666.png)
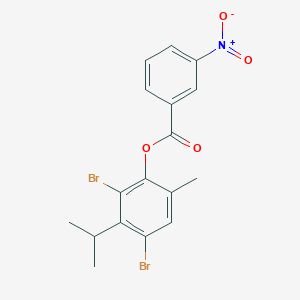
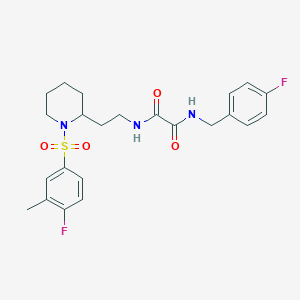
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2668673.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668675.png)
amine hydrochloride](/img/structure/B2668676.png)
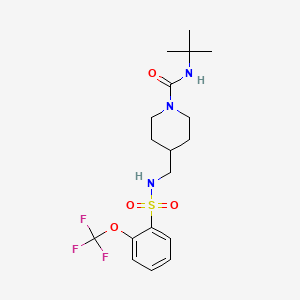
![1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2668679.png)
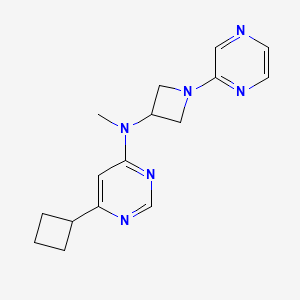
![Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2668682.png)